(R,S)-Bn-BisPh-Sabox
Description
Significance of Chiral Ligands in Asymmetric Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. Often, only one enantiomer (one of the two mirror-image forms) of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric catalysis addresses this by using a small amount of a chiral catalyst to produce large quantities of a single enantiomer of a desired product. chinesechemsoc.org At the heart of these catalysts are chiral ligands. frontiersin.org These molecules coordinate to a metal center and create a specific three-dimensional chiral environment. researchgate.net This environment forces a reaction to proceed along a pathway that selectively forms one enantiomer over the other, a process known as asymmetric induction. researchgate.net The development of novel and efficient chiral ligands is therefore a cornerstone of modern chemical synthesis, enabling the creation of complex, enantiomerically pure molecules. chinesechemsoc.orgfrontiersin.org
Evolution and Classification of Bisoxazoline (BOX) Ligands
Among the most successful and versatile classes of chiral ligands are the bis(oxazoline), or BOX, ligands. wikipedia.org These are typically C₂-symmetric molecules containing two oxazoline (B21484) rings, which act as bidentate ligands, binding to a metal center through their nitrogen atoms. wikipedia.org The versatility of BOX ligands stems from their straightforward synthesis, which allows for systematic modification of their structure to fine-tune their catalytic properties. pnas.org They are readily prepared from chiral β-amino alcohols, which are often derived from the chiral pool of amino acids. pnas.org
The concept of using C₂-symmetric ligands was a significant advance in catalyst design, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the analysis and often leading to higher enantioselectivity. pnas.org While the first use of oxazoline-containing ligands in catalysis dates back to the 1980s, the breakthrough for BOX ligands came in 1991. wordpress.com In separate publications, the research groups of David A. Evans and E.J. Corey demonstrated the exceptional effectiveness of C₂-symmetric BOX ligands in copper-catalyzed cyclopropanation and iron-catalyzed Diels-Alder reactions, respectively. sigmaaldrich.com These seminal papers established BOX ligands as "privileged structures" in asymmetric catalysis, sparking extensive research and leading to their successful application in a vast number of enantioselective transformations. researchgate.netsigmaaldrich.com
To further enhance the efficacy and expand the scope of BOX ligands, researchers developed the "side-arm" modification strategy, leading to the creation of Side-Arm Modified Bisoxazoline (SaBOX) ligands. njesr.comsioc.ac.cn This approach involves introducing a functional group—the side-arm—to the bridging carbon atom that links the two oxazoline rings of the classic BOX framework. sioc.ac.cn This modification breaks the C₂ symmetry but provides a powerful tool for tuning the catalyst's properties. njesr.comoup.com
The side-arm can play multiple roles: it can act as an additional coordinating group, a sterically hindering group to create a more defined chiral pocket, or a directing group that interacts with the substrate through non-covalent interactions. sioc.ac.cnoup.comacs.org This fine-tuning of the steric and electronic environment around the metal center often results in catalysts with superior activity and stereoselectivity compared to their parent BOX counterparts. sioc.ac.cn The SaBOX family includes various designs, such as Trisoxazoline (TOX), diSaBOX, and Wing-BOX ligands, demonstrating the flexibility of this strategy. njesr.com
Structural Basis of Chirality in Binaphthyl and Related Scaffolds Relevant to SaBOX Design
A key principle in the design of effective chiral ligands is the creation of a rigid and well-defined chiral environment. A classic illustration of this principle is found in atropisomeric biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.orgnih.gov These molecules possess axial chirality, which arises not from a stereocenter but from hindered rotation (atropisomerism) around the C-C single bond connecting the two naphthalene (B1677914) rings. wikipedia.orgacs.org This restricted rotation locks the molecule into a stable, twisted, and dissymmetric conformation, creating a highly effective and predictable chiral scaffold for catalysis. nih.gov
While the (R,S)-Bn-BisPh-Sabox ligand's chirality originates from its stereocenters, the design philosophy of atropisomeric ligands like BINAP is highly relevant. The goal of the SaBOX design is analogous: to construct a rigid, sterically defined, and tunable three-dimensional space around the catalyst's active site. oup.comoup.com The introduction of bulky substituents on the oxazoline rings and, crucially, the addition of a side-arm, serves to restrict conformational flexibility and create a deep chiral pocket. This pocket dictates the trajectory of the incoming substrate, ensuring a highly selective reaction, mirroring the function of the rigid biaryl backbone in atropisomeric ligands.
Rationale for the Design of this compound: Steric and Electronic Considerations
The specific design of this compound is a deliberate combination of structural elements, each chosen to optimize catalytic performance through precise steric and electronic control.
The SaBOX Framework : The ligand is built upon the SaBOX framework, indicating an advanced design intended to provide greater control than a simple BOX ligand. sioc.ac.cn
Stereochemistry ((R,S)) : The (R,S) designation defines the absolute configuration at the chiral centers. This specific stereochemistry is essential for generating a particular enantiomer of the product.
Phenyl Groups (BisPh) : The two phenyl groups on the oxazoline rings provide significant steric bulk. The position and size of these substituents are critical for creating the walls of the chiral pocket, effectively shielding one face of the substrate-catalyst complex and directing the reaction to the other. researchgate.netsigmaaldrich.com
Benzyl (B1604629) Side-Arm (Bn) : The benzyl group functions as the key "side-arm." Its introduction adds another layer of steric hindrance, further defining the chiral environment. nih.gov Studies have shown that SaBOX ligands with benzyl side-arms can dramatically improve both the yield and enantioselectivity of reactions compared to standard BOX ligands. nih.govdicp.ac.cn For instance, in certain copper-catalyzed reactions, the addition of a benzyl side-arm to a BOX ligand significantly boosted performance. njesr.comdicp.ac.cn The aromatic pi-system of the benzyl group can also engage in non-covalent interactions with substrates and influence the electronic properties of the metal center. acs.org
In essence, this compound is rationally designed to create a highly effective and selective catalyst. It combines the proven bisoxazoline scaffold with bulky phenyl substituents and a sterically demanding benzyl side-arm to form a well-defined, deep, and tunable chiral cavity around the metal center. This sophisticated architecture is engineered to maximize control over the stereochemical outcome of chemical transformations.
Research Findings in Catalysis
The "side-arm effect" has been documented in numerous catalytic applications, demonstrating the superiority of SaBOX ligands over traditional BOX ligands in specific contexts.
| Reaction Type | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|
| Asymmetric [3+3] Annulation | Standard BOX | High | Moderate | nih.gov |
| SaBOX (with Benzyl side-arm) | 95 | 87 | nih.gov | |
| Asymmetric Aziridination | Standard BOX (L11) | 55 | 83 | sioc.ac.cn |
| SaBOX (L5) | 92 | 96 | sioc.ac.cn | |
| Asymmetric Radical Chlorination | Naphthyl-BOX (L2) | - | 64 | acs.org |
| SaBOX (with CF3-Benzyl side-arm, L3) | - | 84 | acs.org |
Table of Mentioned Compounds
| Abbreviation/Name | Full Name |
|---|---|
| This compound | (R,S)-Benzyl-Bis(phenyl)-Side-Arm Modified Bisoxazoline |
| BOX | Bis(oxazoline) |
| SaBOX | Side-Arm Modified Bisoxazoline |
| TOX | Trisoxazoline |
| BINOL | 1,1'-Bi-2-naphthol |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C45H38N2O2 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2 |
InChI Key |
HGWSITXKMCQZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Synthetic Methodologies for R,s Bn Bisph Sabox and Analogues
Retrosynthetic Analysis of the (R,S)-Bn-BisPh-Sabox Scaffold
A retrosynthetic analysis of the this compound scaffold reveals a convergent and logical synthetic pathway. The primary disconnection points are the amide bonds that form the backbone of the two oxazoline (B21484) rings. This deconstruction leads to a central bridging unit and two equivalents of a chiral amino alcohol, which serves as the "chiral messenger." acs.org
The key steps in the retrosynthesis are as follows:
Oxazoline Ring Disconnection: The C-N and C-O bonds of each oxazoline ring are disconnected. This transformation reveals an open-chain bis(hydroxyamide) intermediate. This step is the reverse of the final cyclization reaction used in the forward synthesis.
Amide Bond Disconnection: The two amide bonds of the bis(hydroxyamide) intermediate are disconnected. This step breaks the molecule down into its two principal building blocks: a bifunctional central bridge precursor (typically a malonic acid derivative) and two molecules of a chiral β-amino alcohol. acs.org
Chiral Amino Alcohol Synthesis: The chiral amino alcohol, which bears the critical side-arm substituents (phenyl groups in this case), is often derived from a corresponding α-amino acid. This is typically achieved through the reduction of the carboxylic acid functionality, a standard transformation that preserves the stereochemical integrity of the α-carbon.
This analysis highlights that the core structure, chirality, and side-arm functionality of the final SaBOX ligand are determined by the judicious choice of the malonic acid derivative and the enantiopure amino alcohol starting materials.
Synthetic Routes to the Bisoxazoline Core
The construction of the bisoxazoline core is the cornerstone of the ligand's synthesis. The process involves the formation of the two five-membered heterocyclic rings linked by a central bridging unit. wikipedia.org
The formation of the oxazoline rings is a critical step that must proceed with high fidelity to maintain the ligand's enantiopurity. The chirality of the final ligand is almost exclusively derived from the enantiopure β-amino alcohols used as starting materials. wikipedia.orgnih.gov Therefore, the cyclization strategies are designed to be highly diastereoselective, preserving the pre-existing stereocenters.
A widely adopted and effective method involves a two-step procedure: acs.org
Amide Formation: The chiral amino alcohol is first reacted with a suitable dicarboxylic acid derivative, such as a dialkylmalonyl dichloride, to form a bis(hydroxyamide) intermediate.
Cyclization: The cyclization of the bis(hydroxyamide) is often not a direct dehydration but proceeds via activation of the hydroxyl groups. A common method involves converting the bis(hydroxyamide) to the corresponding bis(chloroamide) using a reagent like thionyl chloride (SOCl₂). Subsequent treatment with a base induces an intramolecular nucleophilic substitution, closing the two oxazoline rings.
This two-step process is generally high-yielding and effectively prevents epimerization at the chiral centers. Alternative one-pot syntheses have also been developed, for instance, by reacting the amino alcohol directly with a dinitrile or a diethyl malonimidate dihydrochloride, which can simplify the procedure. wikipedia.orgnih.gov
Table 1: Representative Conditions for Bisoxazoline Core Synthesis
| Starting Materials | Key Reagents | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Chiral Amino Alcohol + Diethyl Malonimidate Dihydrochloride | - | Dichloromethane | 70% | nih.gov |
| Chiral Amino Alcohol + Malonyl Dichloride | 1. SOCl₂ 2. NaOH | 1. Toluene 2. Biphasic | ~85-95% (for cyclization) | acs.org |
The central bridge connecting the two oxazoline rings is a key determinant of the ligand's conformational rigidity and the spatial orientation of the chiral side arms. nih.gov The structure of this bridge is typically established at the beginning of the synthesis through the choice of the bifunctional coupling partner. wikipedia.org
For a simple methylene (B1212753) bridge (-CH₂-), which is common in many BOX ligands, a malonic acid derivative is the standard precursor. acs.org For substituted bridges, such as the benzyl-substituted bridge suggested by the "Bn" in "this compound," two primary strategies can be employed:
Pre-functionalized Bridge: The synthesis can start with a substituted malonic acid derivative, such as benzylmalonic acid dichloride. This directly incorporates the desired substituent onto the central bridging carbon.
Post-modification of the Bridge: An alternative approach involves the modification of a pre-formed bisoxazoline ligand. The methylene protons on the bridge of a standard BOX ligand are acidic and can be deprotonated with a strong base (e.g., NaH or LiHMDS) and subsequently alkylated. acs.orgnih.gov This method allows for the introduction of a variety of substituents, including benzyl (B1604629) groups, at a later stage in the synthesis, offering greater modularity. nih.gov
Introduction of the Side-Arm Moieties: Benzyl and Phenyl Substituents
The substituents on the oxazoline rings, referred to as side arms in SaBOX ligands, are crucial for tuning the steric and electronic properties of the catalyst's chiral pocket. sioc.ac.cn
The stereocenters in the vast majority of bisoxazoline ligands are installed by utilizing starting materials from the chiral pool. nih.gov The primary source of chirality is the enantiopure β-amino alcohol. These crucial building blocks are most often synthesized by the reduction of naturally occurring or synthetic α-amino acids.
For a ligand featuring phenyl side arms, such as "this compound," the logical precursor is phenylglycine, which provides a phenyl group directly attached to the stereocenter. The reduction of (R)-phenylglycine or (S)-phenylglycine with a reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding (R)-phenylglycinol or (S)-phenylglycinol, respectively. This process transfers the stereochemistry of the amino acid directly to the amino alcohol with high fidelity, which is then carried through to the final ligand structure. The use of different enantiomers of the amino alcohol allows for the synthesis of either the (R,R) or (S,S) diastereomer of the ligand. A meso-form, implied by an (R,S) designation, would require using one equivalent of each enantiomeric amino alcohol in the synthesis.
Table 2: Chiral Amino Acid Precursors and Corresponding Side Arms
| Amino Acid Precursor | Resulting Amino Alcohol | Side Arm at 4-Position of Oxazoline |
|---|---|---|
| (S)-Valine | (S)-Valinol | Isopropyl |
| (S)-Phenylalanine | (S)-Phenylalaninol | Benzyl |
| (R)-Phenylglycine | (R)-Phenylglycinol | Phenyl |
| (1R,2S)-1-Amino-2-indanol | (1R,2S)-1-Amino-2-indanol | Fused Indane Ring |
The most direct and widely used strategy for introducing aryl and alkyl side chains onto the bisoxazoline scaffold is to begin with an amino acid that already contains the desired substituent. wikipedia.orgnih.gov This "starting material" approach is highly efficient as it incorporates both the stereocenter and the side chain in a single building block.
For the synthesis of a ligand with phenyl side arms (the "BisPh" component), the precursor of choice is phenylglycinol. Similarly, for ligands requiring a benzyl side arm, phenylalaninol would be used. These amino alcohols are readily prepared from their parent amino acids, which are commercially available in high enantiopurity.
While late-stage functionalization of the side arms is less common for modifying the core chiral substituents, it is a viable strategy for other parts of the ligand framework. For instance, palladium-catalyzed cross-coupling reactions have been used to modify the aromatic backbone of indane-derived BOX (IndaBOX) ligands, demonstrating the potential for diversification of the ligand structure. nih.gov However, for the fundamental aryl and alkyl side chains that define the chiral environment, synthesis almost invariably begins with the appropriately substituted chiral amino alcohol.
Isolation and Purification Techniques for Chiral SaBOX Ligands
The isolation and purification of chiral SaBOX ligands, such as this compound, are critical steps to ensure high enantiopurity, which is essential for their effectiveness in asymmetric catalysis. The primary challenge lies in the separation of diastereomers and enantiomers, as well as the removal of unreacted starting materials and byproducts. A combination of chromatographic and crystallization techniques is typically employed.
Flash Column Chromatography:
Initial purification of the crude product is commonly achieved using flash column chromatography on silica (B1680970) gel. The choice of eluent is crucial for effective separation. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is frequently used. The polarity of the eluent system is optimized based on the retention factors (Rf) of the desired ligand and impurities, as determined by thin-layer chromatography (TLC). For bis(oxazoline) ligands, the addition of a small amount of a tertiary amine, such as triethylamine, to the eluent can be beneficial to prevent product degradation on the acidic silica gel. rameshrasappan.com
High-Performance Liquid Chromatography (HPLC):
For the separation of diastereomers that may be difficult to resolve by flash chromatography, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netrsc.org Both normal-phase and reversed-phase HPLC can be utilized. Chiral stationary phases (CSPs) are particularly effective for separating enantiomers, although the separation of diastereomers can often be achieved on standard achiral columns (e.g., silica gel or C18). researchgate.netmysagestore.com The selection of the mobile phase and flow rate are critical parameters that need to be optimized for baseline separation.
| Technique | Stationary Phase | Mobile Phase/Eluent | Typical Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient (+ 0.1% Triethylamine) | Initial purification of crude product |
| Normal-Phase HPLC | Silica Gel | Isopropanol/Hexane | Separation of diastereomers |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Purification of more polar analogues |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | Separation of enantiomers |
Crystallization:
Crystallization is a powerful technique for obtaining highly pure chiral ligands. This method relies on the differences in solubility between the desired product and impurities in a given solvent system. A common approach involves dissolving the crude or partially purified ligand in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization. Alternatively, a solvent-antisolvent system can be used, where the ligand is dissolved in a good solvent, and an antisolvent (in which the ligand is poorly soluble) is gradually added to promote crystal formation. The choice of solvent is critical and is often determined empirically.
Analytical Techniques for Structural Elucidation (Focusing on Stereochemistry and Connectivity)
The structural elucidation of this compound and its analogues requires a combination of spectroscopic and analytical techniques to confirm the connectivity of atoms and, crucially, to establish the stereochemistry of the chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to establish the carbon-hydrogen framework of the SaBOX ligand.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For bis(oxazoline) ligands, the signals for the protons on the oxazoline rings and the methylene bridge are particularly diagnostic. The coupling constants between protons on the chiral centers can provide insights into their relative stereochemistry (diastereomers).
¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbons in the oxazoline ring and the bridging carbon are characteristic.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals and to confirm the connectivity of the entire molecule.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazoline CH₂ | 4.0 - 4.6 | 65 - 75 |
| Oxazoline CH (chiral center) | 4.2 - 5.0 | 60 - 70 |
| Aromatic H (Phenyl/Benzyl) | 7.0 - 8.0 | 125 - 140 |
| Bridging C(Ph)₂ | - | ~50 |
| Oxazoline C=N | - | 160 - 165 |
X-ray Crystallography:
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.govasianpubs.org To perform this analysis, a high-quality single crystal of the ligand or a metal complex thereof is required. The resulting crystal structure provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry. For chiral ligands like this compound, X-ray crystallography of their metal complexes is particularly valuable as it can reveal the coordination geometry and the spatial arrangement of the ligand around the metal center, which is crucial for understanding the mechanism of asymmetric induction in catalysis. nih.gov
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized ligand and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula.
Chiral HPLC:
In addition to its use in purification, chiral HPLC is also a powerful analytical tool for determining the enantiomeric excess (ee) of a chiral ligand. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and their relative peak areas can be used to quantify the enantiomeric purity.
Coordination Chemistry of R,s Bn Bisph Sabox Metal Complexes
Complexation with Transition Metals
The coordination of SaBOX ligands with transition metals is a key aspect of their function, particularly in catalysis. The nitrogen atoms of the two oxazoline (B21484) rings are the primary donor sites for metal binding. However, detailed studies and characterization data for complexes formed specifically between (R,S)-Bn-BisPh-Sabox and many common transition metals have not been reported.
Copper(I) and Copper(II) Complexes
The complexation of bis(oxazoline) ligands with copper(I) and copper(II) salts is widely studied and forms the basis for many catalytic applications. Typically, the ligand coordinates to the copper center through the two nitrogen atoms of the oxazoline rings. Depending on the copper salt and reaction conditions, complexes with varying geometries, such as square planar or distorted tetrahedral, can be formed.
A review of the scientific literature did not yield specific studies, structural data, or detailed research findings for complexes formed between the this compound ligand and copper(I) or copper(II). Therefore, no data tables on their specific coordination properties can be provided.
Ruthenium Complexes
Ruthenium complexes bearing bis(oxazoline) ligands have been synthesized and are often used in asymmetric catalysis. These complexes can adopt various coordination geometries, frequently resulting in octahedral structures where the bis(oxazoline) ligand acts as a bidentate chelator alongside other ligands like arenes or chlorides. acs.org
However, specific research detailing the synthesis, characterization, or structural analysis of ruthenium complexes with this compound is not available in the reviewed literature. Consequently, no specific research findings or data tables can be presented.
Iron Complexes
Iron complexes featuring bis(oxazoline) ligands are of significant interest due to iron's low cost and low toxicity. These complexes, often with Fe(II) or Fe(III), can exhibit geometries such as tetrahedral or octahedral. rameshrasappan.comwhiterose.ac.uk
Despite the general interest in this area, studies focused on the coordination of the specific this compound ligand with iron have not been found in the scientific literature. As such, detailed findings and data tables for its iron complexes are not available.
Palladium Complexes
Palladium complexes with bis(oxazoline) ligands are known to be effective catalysts. The ligand typically binds to the palladium(II) center in a bidentate fashion, leading to square planar complexes. acs.org Structural analysis of such complexes provides insight into bond lengths, angles, and the influence of substituents on the ligand backbone. acs.org
A search of the scientific literature did not uncover specific reports on the synthesis or structural characterization of palladium complexes involving the this compound ligand. Therefore, no specific data or tables can be provided.
Other Relevant Metal Complexes
The broader family of bis(oxazoline) ligands has been coordinated with a wide array of other metals, including zinc, nickel, rhodium, and manganese, forming complexes with diverse structural and reactive properties. rameshrasappan.comrsc.org
No specific information regarding the complexation of this compound with other transition metals is available in the reviewed scientific literature.
Ligand Binding Modes and Denticity in this compound Complexes
Based on the general behavior of the bis(oxazoline) scaffold, the this compound ligand is expected to function primarily as a bidentate, chelating ligand.
Denticity : The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.org Bis(oxazoline) ligands are archetypal bidentate ligands, where the two nitrogen atoms from the oxazoline rings coordinate to the metal center, forming a stable chelate ring. libretexts.org This bidentate coordination is the most common mode observed for this class of ligands. wikipedia.org
Binding Modes : In a typical binding mode, the this compound ligand would coordinate to a metal through its two nitrogen atoms (a κ²-N,N' binding mode). This chelation forms a six-membered ring with the metal center. The C₂-symmetry of the ligand is a crucial feature, often influencing the stereoselectivity of reactions catalyzed by its metal complexes. acs.org The resulting metal complexes can adopt several geometries depending on the metal's coordination number and the presence of other ligands:
Tetrahedral : Possible for metals with a coordination number of 4.
Square Planar : Common for d⁸ metals like Pd(II) and Cu(II). rameshrasappan.com
Square Pyramidal : A possible geometry for five-coordinate complexes. rameshrasappan.com
Octahedral : Common for six-coordinate metals like Ru(II) and Fe(II)/Fe(III), where other ligands fill the remaining coordination sites. rameshrasappan.com
While these are the expected coordination behaviors, specific crystallographic or spectroscopic data are required for confirmation. As no such studies for this compound complexes were found in the literature, a definitive analysis of its binding modes and the precise geometries of its complexes cannot be provided.
Applications of R,s Bn Bisph Sabox in Asymmetric Catalysis
Asymmetric Cyclopropanation Reactions
SaBOX ligands, in complex with copper, have demonstrated remarkable efficacy in the asymmetric cyclopropanation of olefins, a cornerstone reaction for synthesizing the cyclopropane (B1198618) motif found in numerous natural products and pharmaceuticals. These catalysts have shown particular promise in addressing challenging substrates that were previously difficult to functionalize with high stereocontrol. sioc.ac.cn
Scope and Limitations with Various Olefin Substrates
The development of SaBOX/copper catalysts has expanded the scope of asymmetric cyclopropanation to include historically difficult olefin substrates. For instance, specific SaBOX ligands have enabled the efficient cyclopropanation of trisubstituted olefins using diazoacetate reagents. sioc.ac.cn Furthermore, these catalysts have provided an effective pathway for the reaction of cis-1,2-disubstituted olefins with α-nitrodiazoacetates, leading to optically active cyclopropane α-amino acids and their derivatives. sioc.ac.cn
The utility of these ligands is highlighted by their application in complex molecule synthesis. In the convergent enantioselective total synthesis of the natural product cotylenin A, a catalytic asymmetric intramolecular cyclopropanation reaction promoted by a SaBOX ligand was a key step, demonstrating the catalyst's compatibility with advanced, functionalized substrates. sioc.ac.cn
Enantioselectivity and Diastereoselectivity Control
The defining feature of the SaBOX/copper catalytic system in cyclopropanation is its ability to exert a high degree of stereocontrol. The strategic placement of side arms on the bisoxazoline backbone is crucial for creating a well-defined chiral environment around the metal center, which in turn dictates the facial selectivity of the carbene transfer to the olefin.
In the total synthesis of cotylenin A, the key intramolecular cyclopropanation proceeded with excellent stereocontrol, affording the desired enantioenriched cyclopropane intermediate in 86% yield and with 86% ee. sioc.ac.cn Similarly, superior performance has been noted for the enantioselective cyclopropanation of cis-1,2-disubstituted olefins, showcasing the ligand's ability to control both enantioselectivity and diastereoselectivity effectively. sioc.ac.cn
Table 1: Representative Applications of SaBOX Ligands in Asymmetric Cyclopropanation Data sourced from a 2021 review on side arm modified chiral bisoxazoline ligands. sioc.ac.cn
| Reaction Type | Olefin Substrate Type | Catalyst System | Key Result |
|---|---|---|---|
| Intramolecular Cyclopropanation | Functionalized Polyene | SaBOX (L6)/Copper Complex | 86% yield, 86% ee (in total synthesis of Cotylenin A) |
| Intermolecular Cyclopropanation | cis-1,2-Disubstituted Olefins | SaBOX (L4)/Copper Complex | Efficient access to optical active cyclopropane α-amino acids |
| Intermolecular Cyclopropanation | Trisubstituted Olefins | Modified BOX (L3)/Copper Complex | Provided access to enantioenriched 1,1-dimethyl cyclopropanes |
Asymmetric Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems. The development of chiral SaBOX ligands has enabled significant advances in controlling the stereochemical outcomes of several classes of asymmetric cycloadditions. rsc.org
Asymmetric [3+1] Cycloadditions
The first highly stereoselective asymmetric [3+1] cycloaddition was successfully developed using a copper(I)/SaBOX complex. rsc.orgscispace.comnih.gov This pioneering work involves the reaction of catalytically generated metallo-enolcarbenes, derived from β-triisopropylsilyl-substituted enoldiazo compounds, with sulfur ylides. nih.govresearchgate.net
The optimal ligand for this transformation was identified as a double-sidearmed bisoxazoline, specifically (S)-BTBBPh-SaBOX (L6), which, in combination with copper(I) triflate, catalyzes the reaction to produce highly functionalized chiral cyclobutenes. nih.gov This methodology is characterized by good yields, high diastereoselectivities, and excellent enantioselectivities. nih.gov The reaction demonstrates broad applicability, tolerating various substituents on the sulfur ylide. researchgate.net High enantiocontrol of up to 99% ee was achieved, with diastereomeric ratios often exceeding 20:1. nih.gov The presence of a methyl group on the enoldiazoacetate was found to significantly enhance enantioselectivity. researchgate.net
Table 2: Asymmetric [3+1] Cycloaddition of Enoldiazoacetate with Sulfur Ylides Catalyzed by Cu(I)/(S)-BTBBPh-SaBOX Data from Doyle, M. P., et al. (2017). nih.gov
| Sulfur Ylide Substituent (R³) | Yield (%) | d.r. | ee (%) |
|---|---|---|---|
| Ph | 81 | >20:1 | 83 |
| 4-MeC₆H₄ | 89 | >20:1 | 84 |
| 4-MeOC₆H₄ | 85 | >20:1 | 84 |
| 4-FC₆H₄ | 84 | >20:1 | 86 |
| 4-ClC₆H₄ | 89 | >20:1 | 90 |
| 4-BrC₆H₄ | 86 | >20:1 | 91 |
| 4-CNC₆H₄ | 63 | >20:1 | 97 |
| 2-Naphthyl | 90 | >20:1 | 88 |
Asymmetric [4+1] Cycloadditions
SaBOX ligands have also been successfully employed in copper-catalyzed asymmetric [4+1] cycloadditions. An efficient protocol was developed for the synthesis of chiral dihydrofurans from the reaction of α-benzylidene-β-ketoesters with diazo compounds. sioc.ac.cn While early studies of copper-catalyzed [4+1] cycloadditions found standard bis(oxazoline) ligands to be ineffective for certain substrates, the use of side-arm modified SaBOX ligands has overcome these limitations. sioc.ac.cnnih.gov
Using a specific SaBOX/copper catalyst (L8), researchers achieved the synthesis of enantioenriched tetrasubstituted dihydrofurans in up to 93% yield, with excellent diastereoselectivity (99:1 dr) and enantioselectivity (up to 96% ee). sioc.ac.cn This demonstrates the critical role of the ligand's side arms in creating a highly organized transition state that enables precise stereochemical control.
Table 3: SaBOX-Catalyzed Asymmetric [4+1] Cycloaddition Data sourced from a 2021 review on side arm modified chiral bisoxazoline ligands. sioc.ac.cn
| Reactant 1 | Reactant 2 | Catalyst System | Product | Max. Selectivity |
|---|---|---|---|---|
| α-Benzylidene-β-ketoester | Diazo Compound | SaBOX (L8)/Copper Complex | Tetrasubstituted Dihydrofuran | 96% ee, 99:1 dr |
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful reactions in organic synthesis for forming six-membered rings. wiley-vch.de The development of chiral Lewis acid catalysts, particularly those based on copper(II)-bisoxazoline (Cu-BOX) complexes, has been pivotal for rendering this transformation enantioselective. wiley-vch.deacs.org
While much of the foundational work utilized standard BOX ligands, side-arm modified versions like SaBOX have also been successfully applied, particularly in hetero-Diels-Alder reactions. sioc.ac.cnwiley-vch.de The systematic investigation of counterion effects, substrate scope, and transition state models has established Cu-BOX systems as robust catalysts for the reaction between dienophiles like acryloyl-2-oxazolidinones and various dienes. wiley-vch.de High yields and excellent enantioselectivities (often >95% ee) are characteristic of these reactions. researchgate.net The success of the general BOX scaffold provides a strong basis for the application and further development of specialized variants like (R,S)-Bn-BisPh-Sabox in this domain.
Table 4: Representative Copper-Bisoxazoline Catalyzed Asymmetric Diels-Alder Reaction Data is representative of the Cu-BOX catalyst class. researchgate.net
| Diene | Dienophile | Catalyst System | Yield (%) | endo/exo ratio | ee (%) (endo) |
|---|---|---|---|---|---|
| Cyclopentadiene | Ethyl α-phenylthioacrylate | Cu(II)-BOX / Cu(SbF₆)₂ | 92 | - | >95 |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | (R,S)-Benzyl-Biphenyl-Side-Armed Bisoxazoline (structure not explicitly detailed in sources) |
| (S)-BTBBPh-SaBOX | (4S,4'S)-2,2'-(1,3-Bis[4-(t-butyl)phenyl)propane-2,2-diyl]bis(4-phenyl-4,5-dihydrooxazole) |
| SaBOX | Side-Armed Bisoxazoline |
| BOX | Bisoxazoline |
| Cotylenin A | A fusicoccane-type diterpene glycoside |
| Copper(I) Triflate | Copper(I) trifluoromethanesulfonate |
Asymmetric C-H Functionalization Reactions
The functionalization of otherwise inert C-H bonds into valuable chemical linkages is a significant achievement in modern organic synthesis. SaBOX ligands, in combination with transition metals like copper and iridium, have emerged as powerful tools for controlling the stereochemistry of such transformations. researchgate.netnih.govd-nb.inforesearchgate.net These reactions often proceed through the generation of highly reactive metal-carbene intermediates, which then insert into a C-H bond. The chiral environment created by the SaBOX ligand dictates the facial selectivity of this insertion, leading to the formation of one enantiomer of the product in excess.
In a notable example of an asymmetric copper-catalyzed reaction involving tandem diyne cyclization and unactivated C(sp³)–H insertion, various SaBOX ligands were screened to optimize enantioselectivity. d-nb.info This process relied on the kinetic resolution of prochiral N-propargyl ynamides to generate polycyclic pyrroles. The study demonstrated that SaBOX ligands with dibenzyl groups on the side-arm were critical for achieving high enantioselectivity. d-nb.info For instance, a SaBOX ligand designated as L10 in the study, which bears structural similarities to Bn-BisPh-Sabox, was found to be highly effective. d-nb.info
Table 1: Performance of a SaBOX Ligand (L10) in Asymmetric C(sp³)–H Insertion d-nb.info
| Entry | Solvent | ee (%) | Selectivity Factor (s) |
|---|---|---|---|
| 1 | DCE | 94 | 57.5 |
| 2 | THF | 92 | 40.3 |
| 3 | Toluene | 93 | 48.1 |
| 4 | m-xylene (B151644) | 95 | 77.6 |
The results highlight that both the ligand structure and the reaction solvent play a crucial role in determining the efficiency and stereoselectivity of the C-H functionalization, with non-polar aromatic solvents like m-xylene providing the best results. d-nb.info Theoretical calculations support a mechanism involving a vinyl cation intermediate, where the ligand's chiral pocket dictates the stereochemical outcome of the C(sp³)–H insertion. d-nb.info
Asymmetric Hydrogenation and Hydrosilylation
Asymmetric hydrogenation and its counterpart, hydrosilylation, are fundamental industrial processes for the synthesis of chiral alcohols, amines, and alkanes from prochiral ketones, imines, and olefins. nii.ac.jpresearchgate.net The development of effective chiral catalysts for these reductions is a central goal of asymmetric catalysis.
The catalytic asymmetric reduction of ketonitrones using hydrosilanes is a key method for producing N,N-disubstituted hydroxylamines. sci-hub.se Research has shown that ruthenium complexes are effective catalysts for this transformation. For example, the hydrosilylation of (Z)-N-[1-(4-chlorophenyl)ethylidene]methylamine N-oxide with diphenylsilane (B1312307) can be catalyzed by Ru₂(OAc)₄[(S)-p-tolbinap] to achieve high enantioselectivity. sci-hub.se
While direct data for this compound in this context is not prominent, the related Pyridine-linked bis(oxazoline) (PyBOX) ligands have been successfully used in the asymmetric hydrosilylation of ketones. strem.com For instance, a RuCl₃/(S)-(i-Pr)-PyBOX catalyst system was introduced for this purpose. strem.com Furthermore, the synthesis of chiral tetrasubstituted azetidines has been achieved through a stereoselective hydrogenation step following a copper(I)-catalyzed reaction with a chiral SaBOX ligand. nih.gov This demonstrates the compatibility of the SaBOX framework in catalytic reduction sequences.
Table 2: Asymmetric Hydrosilylation of a Ketonitrone with a Ru-BINAP Catalyst System sci-hub.se
| Catalyst | Hydrosilane | Yield (%) | ee (%) |
|---|---|---|---|
| Ru₂(OAc)₄[(S)-p-tolbinap] | Ph₂SiH₂ | 85 | 88 (R) |
| Ru₂(OAc)₄[(S)-binap] | Ph₂SiH₂ | 80 | 85 (R) |
| Ru₂Cl₄[(S)-p-tolbinap]₂(NEt₃) | Ph₂SiH₂ | 90 | 91 (R) |
The enantioselective hydrogenation of olefins, particularly those lacking a coordinating functional group, is a challenging transformation. researchgate.net Chiral ligands containing oxazoline (B21484) moieties have been investigated for this purpose. For example, phosphine-oxazoline (PHOX) ligands have been successfully applied in the iridium-catalyzed hydrogenation of unfunctionalized methylstilbene derivatives, achieving up to 90% enantiomeric excess. researchgate.net The development of SaBOX ligands has been shown to dramatically improve enantioselectivity in some radical relay reactions compared to simpler BOX ligands, indicating their potential for enhancing catalyst performance in olefin reductions. sioc.ac.cn
Asymmetric Carbon-Carbon Bond Forming Reactions
The creation of carbon-carbon bonds in a stereocontrolled manner is the cornerstone of organic synthesis. d-nb.inforesearchgate.net SaBOX ligands have been instrumental in developing new catalytic systems for several key C-C bond-forming reactions.
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are valuable synthetic intermediates. scispace.comacs.org Achieving high diastereo- and enantioselectivity is a primary goal. The use of chiral catalysts to control this reaction has been an area of intense research. acs.org
Copper-SaBOX complexes have been implicated in asymmetric Mannich-type reactions. For example, an extensive screening of metal catalysts for the reaction of enoldiazosulfones with nitrones showed that the choice of catalyst could discriminate between [3+3] cycloaddition, [3+2] cycloaddition, and a Mannich addition pathway. While this study focused on cycloadditions, it highlights the potential of SaBOX ligands to influence the reaction pathway. More directly, enantioselective Mannich-type reactions of sulfonylimines have been developed using N-(2-pyridylsulfonyl)imines in the presence of a chiral catalyst, showcasing the utility of oxazoline-containing structures in this transformation. researchgate.net
Table 3: Enantioselective Mannich Reaction of a Siloxyfuran with an N-PMP-protected α-imino ester catalyzed by a Cu-SaBOX system acs.org
| Ligand | Yield (%) | dr (syn/anti) | ee (%, syn) |
|---|---|---|---|
| (S)-tBu-BOX | 94 | 91:9 | 90 |
| (S,S)-Ph-BOX | 95 | 92:8 | 91 |
| SaBOX analogue | 96 | 95:5 | 97 |
Note: Data for a representative side-armed bisoxazoline (SaBOX) analogue as reported in the literature, demonstrating superior performance. acs.org
The aldol (B89426) reaction is another fundamental method for C-C bond formation, creating a β-hydroxy carbonyl moiety. d-nb.inforesearchgate.net Controlling the absolute and relative stereochemistry of the two new chiral centers formed in the reaction is a significant challenge.
SaBOX ligands have been successfully employed in nickel-catalyzed asymmetric decarboxylative aldol reactions. sioc.ac.cn This demonstrates their effectiveness in controlling the stereochemical outcome of aldol-type transformations. The development of bifunctional ligands, where a side-arm can act as a directing group, was influenced by early successes in gold-catalyzed asymmetric aldol reactions, paving the way for ligands like SaBOX. acs.org In these systems, the metal center activates the electrophile, while the chiral ligand framework orchestrates the approach of the nucleophile, often with the side-arm providing additional steric or electronic influence to enhance stereoselectivity. acs.orgoup.com
Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols. numberanalytics.comnih.gov It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. numberanalytics.com The development of catalytic, enantioselective versions of this reaction is a significant area of research, with various chiral metal complexes being employed. numberanalytics.commdpi.compsu.edunih.gov
Catalytic systems involving copper(II) complexes with bis(oxazoline) (BOX) ligands have been identified as effective for promoting enantioselective Henry reactions, particularly for the addition of nitromethane (B149229) to α-ketoesters. mdpi.com However, based on a thorough review of the available scientific literature, there are no specific documented examples of the this compound ligand being applied as a catalyst for the Henry reaction. While the broader class of copper-bisoxazoline complexes is known to be active in this transformation, the specific utility of the this compound variant has not been reported. mdpi.comcolab.ws
Application in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low dispersity. clockss.org The catalyst system is a key component, typically consisting of a transition metal complex and a ligand. clockss.orgrameshrasappan.com
Complexes of copper with side-armed bis(oxazoline) (SaBOX) ligands have emerged as exceptionally efficient catalysts for ATRP, particularly for monomers like methyl methacrylate (B99206) (MMA). ua.ptrsc.org The SaBOX/copper catalyst system exerts a high degree of control over the polymerization process by establishing a rapid equilibrium between active, propagating radicals and dormant species, which is shifted heavily toward the dormant side. clockss.orgrameshrasappan.com This minimizes the concentration of radicals at any given time, thereby suppressing radical-radical termination events. rsc.org
A key feature of the SaBOX/copper catalyst is its low equilibrium constant (KATRP = kact/kdeact). rsc.orgescholarship.org This characteristic, combined with the steric bulk of the ligand's side arms, allows for very fast yet controlled polymerizations. rsc.org The system has proven effective in supplemental activation and reducing agent atom transfer radical polymerization (SARA ATRP), enabling the synthesis of polymers with ultrahigh molecular weights (up to 741 kg/mol ) and maintaining high fidelity of the polymer chain ends. rsc.org This high end-group fidelity is crucial for creating well-defined block copolymers through in-situ chain extension experiments. rsc.org The versatility of the SaBOX/copper system has been demonstrated in the controlled polymerization of a wide range of monomers, including methacrylates, acrylates, styrenes, and acrylamide. rsc.org
The efficiency and control in SaBOX/copper-catalyzed ATRP are significantly influenced by the structural features of the SaBOX ligand itself.
Substituents on the Bisoxazoline (BOX) Scaffold : The nature of the substituents on the core BOX structure has a marked effect on the polymerization rate, the resulting molecular weight, and the stereoselectivity of the polymer. ua.pt
Side Arms on the Bridge Carbon : The side arms installed on the bridge carbon of the SaBOX ligand are crucial. ua.pt They strongly influence both the catalytic activity and the tacticity (stereochemical arrangement) of the resulting polymers. ua.pt By modifying these side arms, it is possible to tune the catalyst's performance, offering an alternative strategy for controlling stereoselectivity in ATRP. ua.pt For instance, SaBOX/copper catalysts have been used to produce highly syndio-specific polymers from methyl methacrylate, achieving triad (B1167595) syndiotacticity (rr) values over 90% with narrow molecular weight distributions (Đ = 1.1–1.4). ua.pt
The selection of the ligand is paramount as it dictates the catalyst's activity and solubility. researchgate.net More active catalysts, which possess larger KATRP values, generate a higher concentration of the deactivator (CuII/L) species, which in theory allows for good control even at very low (ppm level) catalyst concentrations. rameshrasappan.com
| Ligand/Catalyst System | Monomer | Key Findings | Reference |
| SaBOX/Copper | Methyl Methacrylate (MMA) | Achieved high syndio-specificity (rr > 90%) and well-controlled polymerization (Đ = 1.1–1.4). Ligand substituents strongly influence rate, molecular weight, and stereoselectivity. | ua.pt |
| SaBOX/Copper | Methyl Methacrylate (MMA) | Enabled SARA ATRP for very fast, controlled polymerization, achieving ultrahigh molecular weight (up to 741 kg/mol ) and high end group fidelity. | rsc.org |
| SaBOX/Copper | Various (methacrylates, acrylates, styrenes, acrylamide) | Demonstrated versatility and robustness of the catalytic system for a broad range of monomers. | rsc.org |
Other Enantioselective Transformations Mediated by this compound Complexes
The oxa-aziridination/1,2-alkyl rearrangement is a specific type of transformation used in organic synthesis. While copper complexes with general bis(oxazoline) ligands are known to catalyze asymmetric aziridination reactions, a search of the scientific literature did not yield any results for the application of this compound or related SaBOX ligands in reactions specifically described as oxa-aziridination followed by a 1,2-alkyl rearrangement. rsc.orgescholarship.orgresearchgate.net
The insertion of a metal-carbene into an O-H bond is a direct method for forming C-O bonds and creating valuable α-hydroxy and α-alkoxy esters. tandfonline.com While there are no specific reports detailing the use of this compound for this transformation, research on related chiral ligands shows the potential of this compound class.
Iron complexes featuring spiro-bisoxazoline ligands have been shown to be highly effective catalysts for asymmetric O-H bond insertion reactions with a wide variety of alcohols, and even water, yielding products with exceptional enantioselectivities under mild conditions. tandfonline.com Similarly, copper(I)/SaBOX systems have been utilized in reactions involving diazo compounds, such as the cyclopropanation of olefins with α-nitrodiazoacetates. In some cases, the use of a SaBOX ligand with a diazo substrate has been observed to primarily lead to dimerization of the diazo compound to form an azine side product, which is a competing and often undesired reaction pathway. researchgate.net One study on the applications of vinyldiazo compounds noted the use of a chiral cyclopropyl-In-SaBox ligand with a copper(I) catalyst to achieve an asymmetric [3+3]-cycloaddition, producing 3,6-dihydro-1,2-oxazine derivatives with excellent enantioselectivity. tandfonline.com This highlights the utility of SaBOX ligands in controlling enantioselective transformations of diazo-derived intermediates, suggesting potential applicability in O-H insertion reactions under appropriate conditions.
Mechanistic Investigations and Stereochemical Models of R,s Bn Bisph Sabox Catalysis
Elucidation of Active Catalytic Species
In transition metal-catalyzed reactions, the ligand and the metal precursor often form a more complex active catalytic species in situ. For reactions involving bis(oxazoline) ligands like (R,S)-Bn-BisPh-Sabox, the active catalyst is typically a metal complex where the ligand coordinates to the metal center through its two nitrogen atoms. The specific nature of the active species can be influenced by the choice of metal, the solvent, and the presence of additives.
In many instances, the catalytically active species is a well-defined metal-ligand complex. For example, in nickel-catalyzed reactions, a Ni(II)-BiOx complex is often proposed as the key intermediate. beilstein-journals.org The formation of such a complex is crucial for inducing chirality in the product. The geometry of this complex, dictated by the C2-symmetric backbone of the Sabox ligand, creates a specific chiral environment around the metal center.
Furthermore, studies have shown that in some catalytic systems, the active species might involve the binding of substrates or other molecules present in the reaction mixture. For instance, in certain photoredox nickel-catalyzed C(sp³)–H arylations, the proposed mechanism involves the formation of a nickel(II)-aryl intermediate that subsequently interacts with a radical species. beilstein-journals.org The precise structure and electronic properties of these transient species are critical for the catalytic cycle to proceed efficiently and stereoselectively.
The characterization of these active species often relies on a combination of spectroscopic techniques and computational modeling. While direct observation can be challenging due to their transient nature, their existence and structure are often inferred from kinetic data and the stereochemical outcome of the reaction.
Proposed Reaction Mechanisms for Key Transformations
The this compound ligand has been employed in a variety of asymmetric transformations, each with its own proposed reaction mechanism. A common feature across many of these mechanisms is the coordination of the substrate to the chiral metal-Sabox complex, which is the key step for stereochemical induction.
One notable application is in photoredox nickel-catalyzed C(sp³)–H arylation reactions. A proposed catalytic cycle for such a transformation involves several key steps beilstein-journals.org:
Generation of the Active Catalyst: An in situ generated nickel(0) species coordinates with the (S,S)-Bn-BiOx ligand.
Oxidative Addition: The nickel(0) complex undergoes oxidative addition with an aryl halide to form a nickel(II)-aryl intermediate.
Radical Generation: Concurrently, a photoredox catalyst generates a nucleophilic radical from a suitable precursor.
Coupling: The nickel(II)-aryl species rapidly couples with the radical to form a nickel(III) intermediate.
Reductive Elimination: This intermediate undergoes reductive elimination to afford the desired arylated product and a nickel(I) species.
Catalyst Regeneration: The nickel(I) species is then reduced back to the active nickel(0) catalyst, completing the cycle.
In other types of reactions, such as cooperative catalysis involving both a transition metal and an organocatalyst, the mechanism can be more complex. For example, in a reaction combining a Lewis acid and a Brønsted base, the Sabox ligand could play a role in creating a chiral environment around the metal center, which in turn activates one of the substrates. chim.it
The elucidation of these mechanisms is often supported by control experiments. For instance, the absence of product formation in the absence of either the metal catalyst or the ligand provides strong evidence for their involvement in the catalytic cycle. chim.it
Transition State Analysis and Stereoselectivity Origin
The origin of stereoselectivity in this compound catalyzed reactions lies in the differences in the energy of the diastereomeric transition states leading to the (R) and (S) products. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in analyzing these transition states. rsc.org
The C2-symmetric nature of the Sabox ligand creates a well-defined chiral pocket around the metal center. This pocket dictates the orientation of the incoming substrate, favoring one approach over the other. The steric bulk of the substituents on the oxazoline (B21484) rings and the backbone of the ligand play a crucial role in this discrimination.
For example, in palladium-catalyzed allenylation reactions using a similar chiral ligand, the enantioselectivity is rationalized by the steric interactions within the chiral pocket. nih.gov The substrate is proposed to bind to the palladium center in a way that minimizes steric clashes with the ligand's substituents. This leads to a lower energy transition state for the formation of one enantiomer over the other. DFT calculations can quantify these interactions and predict the favored stereochemical outcome. nih.gov
The specific substituents on the Sabox ligand, namely the benzyl (B1604629) (Bn) and phenyl (Ph) groups, are not merely passive components. They actively participate in stereocontrol by influencing the shape and electronic properties of the chiral pocket.
The benzyl groups at the stereogenic centers of the oxazoline rings provide significant steric bulk, effectively shielding one face of the coordinated substrate. This steric hindrance forces the substrate to adopt a specific conformation in the transition state, leading to high enantioselectivity.
The phenyl groups on the backbone of the ligand can also contribute to stereocontrol through various interactions. They can engage in π-stacking or other non-covalent interactions with the substrate, further stabilizing the favored transition state. rsc.org The electronic nature of these aryl groups can also modulate the Lewis acidity of the metal center, thereby influencing the reaction rate and selectivity.
The "side-arm strategy" in ligand design, where different functional groups are introduced to fine-tune the steric and electronic properties of the catalyst, is a testament to the importance of these substituents. researchgate.netoup.com By systematically varying the side arms, it is possible to optimize the ligand for a specific transformation and achieve higher levels of stereocontrol.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are a powerful tool for probing reaction mechanisms. scripps.edu By measuring the reaction rate as a function of the concentration of reactants, catalysts, and other species, one can gain insights into the rate-determining step and the nature of the catalytic cycle. researchgate.net
For this compound catalyzed reactions, kinetic analysis can help to:
Determine the order of the reaction with respect to the substrate, catalyst, and any co-catalysts.
Identify potential catalyst activation or deactivation pathways. researchgate.net
Construct a kinetic model that is consistent with the proposed mechanism. mdpi.com
For example, a first-order dependence on the catalyst concentration would suggest that a single molecule of the catalyst is involved in the rate-determining step. Non-linear effects, where the enantiomeric excess of the product is not linearly related to the enantiomeric excess of the catalyst, can indicate the involvement of catalyst aggregates or more complex mechanistic pathways. nih.gov
Isothermal titration calorimetry (ITC) and other techniques can be used to determine the binding constants of the substrate and other species to the catalyst, providing thermodynamic data that complements the kinetic information. nih.gov
Spectroscopic Probes for Mechanistic Intermediates
The direct observation of reaction intermediates is often challenging due to their low concentration and short lifetimes. However, various spectroscopic techniques can be employed to probe their existence and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of the catalyst and its complexes with substrates or inhibitors. In some cases, it may be possible to observe the signals of key intermediates, particularly if they are relatively stable. nih.gov
Mass Spectrometry (MS): MS is a sensitive technique for detecting and identifying reaction intermediates. Electrospray ionization (ESI-MS) is particularly useful for studying charged species in solution. rsc.org
X-ray Crystallography: While obtaining crystals of transient intermediates is difficult, X-ray diffraction studies of stable catalyst-substrate or catalyst-product complexes can provide valuable structural information that can be used to build and validate mechanistic models. nih.gov
Transient Absorption Spectroscopy: For photochemical reactions, transient absorption spectroscopy can be used to detect and characterize short-lived excited states and radical intermediates. chemrxiv.org
By combining the insights from these different experimental and computational techniques, a comprehensive picture of the mechanism of this compound catalysis can be constructed. This detailed understanding is essential for the rational design of new and improved catalysts for asymmetric synthesis.
Theoretical and Computational Studies of R,s Bn Bisph Sabox and Its Complexes
Quantum Chemical Calculations (e.g., DFT) on Ligand Conformation and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of ligands like (R,S)-Bn-BisPh-Sabox. mdpi.complos.org These methods allow for the determination of the most stable conformations and the analysis of the electronic structure, which are crucial for understanding the ligand's behavior in a catalytic system.
Conformational analysis through methods like mixed torsional/low-mode sampling followed by DFT optimization can reveal the preferred three-dimensional arrangement of the ligand. nih.gov However, for complex ligands like bisoxazolines, unconstrained conformational searches of the free ligand can sometimes be challenging. nih.gov The resulting lowest-energy structure provides a foundation for further analysis of electronic properties.
Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as Natural Bond Orbital (NBO) charges. nih.gov The HOMO-LUMO gap is an indicator of the ligand's reactivity and stability. ekb.eg NBO analysis provides insights into the charge distribution within the molecule, highlighting potential coordination sites. For bisoxazoline ligands, average values of NBO and steric parameters are often used to account for any asymmetry between the two oxazoline (B21484) rings. nih.gov
Table 1: Representative Quantum Chemical Parameters for Bisoxazoline-type Ligands
| Parameter | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ligand's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ligand's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. ekb.eg |
| NBO Charges | Atomic charges calculated using the Natural Bond Orbital method. | Indicates the charge distribution and potential coordination sites. nih.gov |
| Sterimol Parameters | Steric descriptors based on molecular geometry. | Quantifies the steric bulk of substituents on the ligand. nih.gov |
This table presents a generalized overview of parameters commonly studied for bisoxazoline ligands. Specific values for this compound would require dedicated computational studies.
Computational Modeling of Coordination Geometries and Energies
Computational modeling is instrumental in understanding how this compound coordinates with metal centers to form active catalysts. DFT calculations are frequently employed to optimize the geometries of these metal-ligand complexes and to determine their coordination energies. mdpi.commdpi.com This provides a detailed picture of the catalyst's structure at the molecular level.
The coordination of bis(oxazoline) ligands, including the Sabox family, with various transition metals like copper(I), copper(II), nickel(II), and palladium(II) has been extensively studied. acs.orgtaylorandfrancis.comacs.orgresearchgate.net These studies reveal that the ligands typically act as bidentate chelators, forming a conformationally rigid structure upon coordination. taylorandfrancis.com The geometry of the resulting complex, such as square planar or distorted octahedral, is dependent on the metal ion and other coordinating species. mdpi.comtaylorandfrancis.comnih.gov
Computational models can predict key geometric parameters like bond lengths and bond angles within the coordinated complex. For instance, in palladium-BINAP complexes, a related class of chiral ligands, DFT calculations have been used to determine the P-Pd-P bite angle, a critical parameter influencing catalytic selectivity. uzh.ch Similarly, for Sabox complexes, computational modeling can elucidate the precise arrangement of the ligand around the metal center. The solvent environment can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM) to provide a more realistic representation of the system. mdpi.com
Table 2: Computationally Modeled Coordination Parameters for Metal-Bisoxazoline Complexes
| Metal Ion | Typical Coordination Geometry | Key Modeled Parameters |
| Cu(I) | Tetrahedral | Cu-N bond lengths, N-Cu-N angle |
| Cu(II) | Square Planar | Cu-N bond lengths, N-Cu-N angle |
| Ni(II) | Square Planar | Ni-N bond lengths, N-Ni-N angle |
| Pd(II) | Square Planar | Pd-N bond lengths, N-Pd-N angle |
This table provides a generalized summary based on studies of various bisoxazoline complexes. The specific parameters for this compound complexes would need to be determined through specific calculations.
Prediction and Rationalization of Enantioselectivity via Transition State Calculations
A central goal of computational studies in asymmetric catalysis is to understand and predict the enantioselectivity of a reaction. numberanalytics.com This is often achieved by calculating the structures and energies of the transition states leading to the different enantiomeric products. nih.gov According to transition state theory, the enantiomeric excess is determined by the energy difference (ΔΔG‡) between these competing transition states. numberanalytics.com
DFT calculations have proven to be a valuable tool for locating and characterizing transition states in reactions catalyzed by metal-bisoxazoline complexes. mdpi.com These calculations can reveal the intricate non-covalent interactions between the catalyst and the substrate that are responsible for stereochemical control. acs.org For example, in copper-catalyzed reactions, steric hindrance between the substrate and the chiral ligand in the transition state is often identified as the key factor governing enantioselectivity. mdpi.com
By analyzing the geometries of the transition states, researchers can develop models, such as quadrant diagrams, to rationalize the observed stereochemical outcome. nih.gov These models often highlight the importance of the specific arrangement of substituents on the chiral ligand in creating a highly selective environment. youtube.com The insights gained from these computational studies can guide the design of new and improved catalysts with enhanced enantioselectivity. nih.gov
Molecular Dynamics Simulations of Catalyst-Substrate Interactions
While static DFT calculations provide a snapshot of key points along the reaction pathway, molecular dynamics (MD) simulations offer a dynamic picture of the catalyst-substrate interactions. nih.govdiva-portal.org MD simulations track the movements of atoms over time, allowing for the exploration of the conformational landscape of the catalyst-substrate complex and the identification of important intermolecular interactions. nih.gov
MD simulations can be particularly useful for understanding the role of flexibility and conformational changes during the catalytic cycle. nih.gov For instance, they can reveal how the binding of a substrate influences the dynamics of the catalyst, such as changes in the flexibility of certain loops or domains. nih.gov These simulations can also be used to study the stability of key interactions, like hydrogen bonds, between the catalyst and the substrate. nih.gov
By combining MD simulations with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), it is possible to estimate the binding free energies of substrates to the catalyst. nih.gov This information can be valuable for understanding substrate recognition and for predicting the relative reactivity of different substrates. The insights from MD simulations complement the information obtained from static quantum chemical calculations, providing a more complete understanding of the catalytic system.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational data from quantum chemical calculations and molecular modeling can be used to establish Structure-Activity Relationships (SAR). nih.gov SAR studies aim to correlate the structural features of a catalyst with its observed activity and selectivity. nih.gov In the context of this compound and related ligands, this involves linking computed properties to experimental outcomes like enantiomeric excess.
Multivariate linear regression (MLR) analysis is one approach that has been used to develop predictive models for asymmetric catalysis using bisoxazoline ligands. nih.gov In these models, a variety of computed descriptors, including steric parameters (e.g., Sterimol), electronic parameters (e.g., HOMO/LUMO energies, NBO charges), and geometric parameters (e.g., bond angles), are used as independent variables to predict the enantioselectivity of a reaction. nih.gov
These quantitative structure-selectivity relationship (QSSR) models can provide readily interpretable descriptors that highlight the key features of the ligand that influence its performance. chemrxiv.org For example, such a model might reveal that a particular steric parameter or electronic property is the dominant factor in determining the enantiomeric excess for a given reaction. This information is invaluable for the rational design of new ligands with improved catalytic properties, moving beyond trial-and-error approaches to catalyst optimization. chemrxiv.orgmdpi.com
Conclusion and Future Research Directions
Summary of Key Contributions of (R,S)-Bn-BisPh-Sabox Research
The primary contribution of research into SaBOX ligands lies in the innovative "side-arm" strategy. oup.comsioc.ac.cn This design concept involves introducing an additional functional group at the bridge of the traditional bisoxazoline (BOX) framework. sioc.ac.cn This "side arm" is not a passive substituent; it actively participates in the catalytic cycle by acting as a ligating group, a steric controller, or a directing group, depending on the specific metal center and the functionality of the arm. oup.com
This strategic modification allows for fine-tuning of the catalyst's electronic properties and the chiral environment around the metal center. oup.com Consequently, metal catalysts based on SaBOX ligands, when compared to their parent BOX counterparts, have demonstrated superior performance in numerous asymmetric transformations. sioc.ac.cn Research has shown that SaBOX-based catalysts often exhibit higher efficiency, improved diastereo- and enantioselectivity, and in some cases, greater stability and tolerance to impurities. sioc.ac.cn These ligands have proven highly effective for more than 20 types of asymmetric reactions, including key carbon-carbon bond-forming reactions. sioc.ac.cn
Challenges and Opportunities in SaBOX Ligand Design
Despite the successes, challenges remain in the field of chiral ligand design. A persistent issue for many catalytic systems is a limited scope in terms of either substrates or reaction types. oup.comoup.com The design and synthesis of new chiral ligands to enhance the utility, activity, and selectivity of their metal catalysts continue to be a critical endeavor for chemists. oup.com
For SaBOX ligands specifically, a key challenge is the rational design of the side-arm for a given application. The optimal side-arm can vary significantly depending on the metal used and the specific transformation, necessitating extensive screening and optimization. Furthermore, the construction of these sterically complex, multi-component chiral scaffolds can be synthetically demanding. researchgate.net
These challenges, however, create significant opportunities. There is vast potential in designing novel SaBOX ligands to address asymmetric reactions for which current "privileged" ligands like BINOL or standard BOX are ineffective. oup.com The modularity of the SaBOX design allows for the systematic exploration of different side-arms to create bespoke catalysts for highly challenging transformations, such as the remote control of enantioselection or the synthesis of complex atropisomers. oup.comresearchgate.net
Exploration of Novel Catalytic Applications
Metal complexes of SaBOX ligands have demonstrated high efficacy in a wide range of asymmetric transformations. sioc.ac.cn
Table 1: Representative Asymmetric Transformations Catalyzed by SaBOX-Metal Complexes
| Reaction Type | General Outcome | Reference |
| Friedel-Crafts Reactions | High efficiency and enantioselectivity | sioc.ac.cn |
| Kinugasa Reactions | High efficiency and enantioselectivity | sioc.ac.cn |
| Nazarov Reactions | High efficiency and enantioselectivity | sioc.ac.cn |
| Cyclopropanation | High efficiency, diastereo- and enantioselectivity | sioc.ac.cnoup.com |
| Cannizzaro Reaction | Higher reactivity and enantioselectivity than BOX | sioc.ac.cn |
| Ring-Opening of Cyclopropane (B1198618) | Effective control of selectivity | oup.com |
Future research should focus on expanding the application of this compound and related ligands into new catalytic territories. Given their demonstrated ability to create highly organized chiral environments, these catalysts are prime candidates for tackling more complex synthetic challenges. This includes their potential use in the total synthesis of natural products, where multiple stereocenters must be installed with high precision. Other promising areas include applications in photoredox catalysis and the activation of challenging small molecules, where the tunable nature of the SaBOX ligand could be leveraged to control novel reaction pathways. researchgate.net
Development of Immobilized or Heterogenized this compound Catalysts
A major leap towards enhancing the practical and industrial utility of any homogeneous catalyst is its immobilization onto a solid support. nih.gov Heterogenized molecular catalysts offer significant advantages, including simplified catalyst-product separation, improved catalyst stability, and the potential for continuous-flow processes. osti.govresearchgate.net The catalyst can be recycled and reused over multiple runs, which is economically and environmentally beneficial. nih.gov
While specific reports on the immobilization of this compound are not yet prominent, this represents a crucial and logical next step in its development. Future research should explore various heterogenization strategies, such as covalent tethering to polymeric supports or silica (B1680970) gels, or non-covalent encapsulation within porous materials like metal-organic frameworks. researchgate.netmdpi.com The successful development of a robust and recyclable immobilized this compound catalyst would significantly lower process costs and waste, paving the way for its use in large-scale synthesis. nih.govresearchgate.net
Synergistic Catalysis with this compound
Synergistic catalysis is a powerful strategy where two distinct catalysts operate concurrently to activate both the nucleophile and the electrophile in a reaction. wikipedia.orgnih.gov This dual activation can unlock reaction pathways that are inaccessible with a single catalyst and can lead to exceptionally high levels of stereocontrol. nih.govrsc.org
The exploration of this compound in synergistic catalytic systems is a compelling avenue for future research. A chiral Lewis acid complex of this compound could be paired with a variety of other catalysts, such as a metal-free organocatalyst (e.g., an amine for enamine/iminium activation) or a second transition metal complex. nih.govrsc.org Such a system could enable novel, highly enantioselective transformations. A key challenge in developing synergistic systems is ensuring catalyst compatibility to prevent mutual deactivation or quenching. wikipedia.orgnih.gov Overcoming this hurdle could lead to the discovery of entirely new and powerful synthetic methods.
Potential for Industrial Applications of this compound Catalyzed Reactions
The ultimate goal for many catalytic systems is their adoption in industrial processes. The high selectivity and efficiency demonstrated by SaBOX-based catalysts make them attractive candidates for the industrial synthesis of enantiomerically pure fine chemicals, particularly pharmaceuticals and agrochemicals. sioc.ac.cnoup.com Many active pharmaceutical ingredients (APIs) are complex chiral molecules, and efficient, highly selective catalytic methods are in constant demand. beilstein-journals.org
For this compound to realize its industrial potential, several factors must be addressed. Catalyst cost, productivity (turnover number and frequency), and operational stability are paramount. The development of immobilized, recyclable versions of the catalyst, as discussed in section 7.4, is a critical prerequisite for large-scale, cost-effective manufacturing. nih.gov Future research should also focus on demonstrating the catalyst's effectiveness in scalable, continuous-flow reactors, which are becoming the standard for modern chemical manufacturing due to their safety, efficiency, and consistency. researchgate.net Successful application in the synthesis of a high-value commercial product would be the definitive validation of the this compound catalyst system.
Q & A
Q. What gaps exist in the current literature on this compound’s applications?
- Methodological Answer : Perform a systematic review using databases like SciFinder and PubMed. Code themes (e.g., "catalysis," "toxicity") with software like NVivo. Identify gaps via keyword co-occurrence maps (e.g., limited studies on photostability or in vivo pharmacokinetics). Propose interdisciplinary studies (e.g., combining synthetic chemistry with biophysics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
